3-[(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione
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Overview
Description
3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that combines elements of isoindole and pyrrole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the isoindole and pyrrole rings, followed by their coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(3AR,4S,7R,7AS)-3A,4,7,7A-TETRAHYDRO-1H-4,7-METHANOISOINDOLE-1,3(2H)-DIONE: Shares a similar isoindole structure but differs in the substituents and overall molecular architecture.
5-NORBORNENE-ENDO-2,3-DICARBOXIMIDE: Another compound with a related core structure but different functional groups.
Uniqueness
3-[(3AR,7AS)-1,3,3A,4,7,7A-HEXAHYDRO-2H-ISOINDOL-2-YL]-1-[4-(HEXYLOXY)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of isoindole and pyrrole rings, along with the hexyl and phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H32N2O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H32N2O3/c1-2-3-4-7-14-29-21-12-10-20(11-13-21)26-23(27)15-22(24(26)28)25-16-18-8-5-6-9-19(18)17-25/h5-6,10-13,18-19,22H,2-4,7-9,14-17H2,1H3/t18-,19+,22? |
InChI Key |
QPMCHOOYPAUDMX-QIDMFYOTSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C[C@H]4CC=CC[C@H]4C3 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CC4CC=CCC4C3 |
Origin of Product |
United States |
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